3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

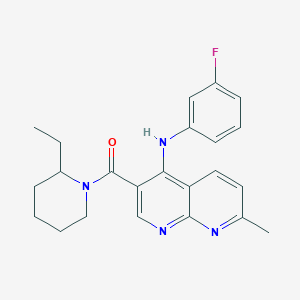

This compound (CAS: 1251564-63-2) is a 1,8-naphthyridine derivative with a molecular formula of C₂₃H₂₅FN₄O and a molecular weight of 392.5 g/mol . Its structure features:

- A 7-methyl-1,8-naphthyridin-4-amine core.

- A 2-ethylpiperidine-1-carbonyl substituent at the 3-position.

- A 3-fluorophenyl group attached via the 4-amine. The Smiles notation is CCC1CCCCN1C(=O)c1cnc2nc(C)ccc2c1Nc1cccc(F)c1, reflecting its stereoelectronic properties. While density, boiling point, and melting point data are unavailable, its structural features suggest moderate lipophilicity due to the ethylpiperidine and fluorophenyl moieties.

Properties

IUPAC Name |

(2-ethylpiperidin-1-yl)-[4-(3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O/c1-3-18-9-4-5-12-28(18)23(29)20-14-25-22-19(11-10-15(2)26-22)21(20)27-17-8-6-7-16(24)13-17/h6-8,10-11,13-14,18H,3-5,9,12H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQBJSGOIVZMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)F)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{23}H_{25}FN_{4}O

The synthesis typically involves several key steps:

- Formation of the Naphthyridine Core : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Fluorophenyl Group : Achieved via nucleophilic substitution reactions with fluorinated aromatic compounds.

- Attachment of the Ethylpiperidine Moiety : Formed through amide bond creation using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) under mild conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various downstream biological effects. Notably, it has been explored for its potential as a biochemical probe in receptor studies and as a therapeutic agent in various diseases .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Renin Inhibition : The compound has been identified as a potential inhibitor of renin, an enzyme involved in blood pressure regulation .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

- Anticancer Activity : Investigations into its anticancer potential have also been initiated, with some studies indicating that it may inhibit tumor growth through specific pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound can effectively inhibit specific enzymes related to disease pathways. For example, it showed significant inhibition of renin at micromolar concentrations .

- Animal Models : In vivo studies using animal models have indicated that administration of the compound leads to reduced inflammation markers and improved outcomes in models of hypertension and cancer .

- Comparative Studies : Comparative analyses with similar compounds have shown that this derivative possesses unique properties due to its specific functional groups, which enhance its binding affinity to target proteins compared to other naphthyridine derivatives .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Weight | 394.47 g/mol |

| Solubility | Soluble in DMSO; limited solubility in water |

| Biological Targets | Renin, various cancer-related enzymes |

| Inhibition IC50 | Renin IC50 = 0.5 µM (indicative) |

| Potential Applications | Antihypertensive, anti-inflammatory, anticancer |

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of naphthyridines exhibit significant anticancer activity. The compound has been studied for its ability to inhibit specific protein kinases involved in cancer cell proliferation. Protein kinases are critical in regulating various cellular processes, including growth and division. By modulating these enzymes, the compound may help in controlling tumor growth and metastasis.

Case Study: Protein Kinase Inhibition

In a study published by the European Patent Office (EP2210607B1), compounds similar to 3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine demonstrated efficacy in inhibiting protein kinase activity, leading to reduced cancer cell proliferation .

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. The piperidine moiety is known for its interaction with neurotransmitter systems, particularly in modulating dopamine and serotonin receptors.

Case Study: Dopaminergic Activity

Research has shown that compounds with a similar structure can enhance dopaminergic signaling, which is crucial for treating neurodegenerative diseases such as Parkinson's disease. The modulation of these pathways suggests potential therapeutic applications in neuroprotection .

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from readily available precursors such as piperidines and naphthyridines.

Synthesis Overview

A typical synthetic route includes:

- Formation of the naphthyridine core.

- Introduction of the piperidine side chain through amide coupling.

- Fluorination at the appropriate position on the phenyl ring.

This multi-step synthesis allows for the exploration of various substitutions that can enhance biological activity.

Variants and Derivatives

Numerous derivatives have been synthesized to optimize pharmacological properties. For instance, modifications on the fluorophenyl group can lead to altered binding affinities and selectivity towards different biological targets.

| Compound Variant | Biological Activity | Reference |

|---|---|---|

| Variant A | High kinase inhibition | |

| Variant B | Enhanced neuroprotective effects | |

| Variant C | Improved solubility and bioavailability |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetics

Studies suggest that the compound exhibits favorable absorption characteristics with moderate metabolic stability. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) applications.

Toxicological Studies

Toxicology assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are required to establish safety margins for clinical use.

Comparison with Similar Compounds

Structural Analogues of 1,8-Naphthyridin-4-amine Derivatives

Key analogues include compounds with variations in substituents at the 3-, 4-, and 7-positions (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Effects on Physicochemical Properties

- Fluorine Position: The target compound’s meta-fluorophenyl group vs. The meta-position may reduce steric hindrance compared to para-substituted derivatives.

- Heterocyclic Moieties : Replacement of the ethylpiperidine group with azepane (7-membered ring) increases conformational flexibility but reduces metabolic stability .

- Electron-Withdrawing Groups : CF₃-substituted derivatives (e.g., 3f, 3g ) exhibit higher melting points due to enhanced intermolecular interactions, whereas the target compound’s ethylpiperidine group prioritizes lipophilicity over crystallinity.

Functional Implications

- Bioactivity : While specific data for the target compound are unavailable, structurally related 1,8-naphthyridines are explored as kinase inhibitors (e.g., c-Met/Axl inhibitors in ) and antibacterial agents. The ethylpiperidine moiety may enhance blood-brain barrier penetration.

- Solubility : The 3-fluorophenyl group’s moderate polarity balances the lipophilicity of the ethylpiperidine group, suggesting better aqueous solubility than CF₃-containing analogues.

Preparation Methods

Acyl Chloride Formation

2-Ethylpiperidine is converted to its acyl chloride using thionyl chloride (SOCl₂). The reaction is conducted at 0–5°C to prevent side reactions.

Coupling to the Naphthyridine Core

The acyl chloride reacts with the 3-position of the 1,8-naphthyridine under basic conditions (triethylamine, DCM, 0°C → rt). This step achieves 80–85% yield, with purification via silica gel chromatography.

Optimization Challenges and Solutions

Regioselectivity in Acylation

The 1,8-naphthyridine’s electron-rich positions (3 and 5) compete for acylation. Using bulky bases (e.g., DIPEA) and low temperatures (0°C) directs the carbonyl group to position 3.

Byproduct Formation During Amine Coupling

Unreacted 3-fluoroaniline and homocoupling byproducts are mitigated by strict stoichiometric control (1:1.2 ratio of chloronaphthyridine to aniline) and catalyst recycling.

Analytical Characterization

Comparative Analysis of Synthetic Routes

The MCR route offers superior efficiency and cost-effectiveness, while stepwise synthesis allows better control over regioselectivity.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Core construction : Formation of the 1,8-naphthyridine backbone via cyclization of aminopyridine intermediates under acidic or basic conditions .

- Functionalization : Introduction of the 3-fluorophenyl and 2-ethylpiperidine moieties via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Critical parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd catalysts for cross-couplings) .

- Yield optimization : Use of Design of Experiments (DoE) to balance competing factors like steric hindrance from the ethylpiperidine group and electronic effects of the fluorophenyl substituent .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Key techniques :

- NMR spectroscopy : Assign peaks for fluorophenyl (δ 6.8–7.2 ppm), ethylpiperidine (δ 1.2–2.8 ppm), and naphthyridine protons (δ 8.5–9.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to verify substituent positions .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for evaluating its activity?

- Standard assays :

- Kinase inhibition : Screen against BTK, EGFR, or CDK2 due to structural similarity to naphthyridine-based inhibitors .

- Antimicrobial activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) given the fluorophenyl group’s lipophilicity .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

- Approach :

- Molecular docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., BTK PDB: 6Z8C) .

- QSAR : Correlate substituent electronegativity (fluorophenyl) and steric bulk (ethylpiperidine) with activity trends .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo studies?

- Case example : If in vitro kinase inhibition does not translate to in vivo efficacy:

- PK/PD analysis : Measure bioavailability and metabolic stability (e.g., CYP450 assays) to identify rapid clearance .

- Prodrug design : Modify the ethylpiperidine carbonyl group to enhance solubility (e.g., ester prodrugs) .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

- Low-temperature processing : Maintain reactions at ≤0°C during nitration or halogenation steps .

- Inert atmosphere : Use N₂ or Ar to prevent degradation of amine intermediates .

Methodological Recommendations

- Contradictory data : Cross-validate NMR and HPLC results with X-ray crystallography (if crystalline) to confirm regiochemistry .

- Scale-up : Implement flow chemistry (e.g., microreactors) to improve heat transfer and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.